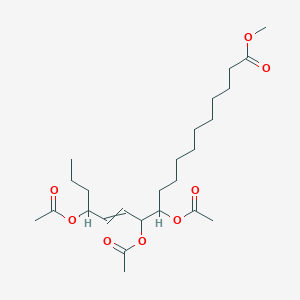
Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate is a chemical compound with the molecular formula C25H42O8 and a molecular weight of 470.596 Da . It is an ester derivative of octadecenoic acid, characterized by the presence of three acetyloxy groups at positions 11, 12, and 15 on the octadec-13-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11,12,15-tris(acetyloxy)octadec-13-enoate typically involves the esterification of octadecenoic acid derivatives with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 11,12,15-tris(acetyloxy)octadec-13-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound can interact with cellular membranes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 9,10,13-tris(acetyloxy)octadec-11-enoate
- Methyl 11,12,15-tris(butyryloxy)octadec-13-enoate
- Methyl 11,12,15-tris(propionyloxy)octadec-13-enoate
Uniqueness
Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate is unique due to the specific positioning of the acetyloxy groups, which can influence its reactivity and biological activity. The presence of three acetyloxy groups also distinguishes it from other similar compounds, potentially leading to different chemical and biological properties .
Properties
CAS No. |
634202-27-0 |
|---|---|
Molecular Formula |
C25H42O8 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
methyl 11,12,15-triacetyloxyoctadec-13-enoate |
InChI |
InChI=1S/C25H42O8/c1-6-14-22(31-19(2)26)17-18-24(33-21(4)28)23(32-20(3)27)15-12-10-8-7-9-11-13-16-25(29)30-5/h17-18,22-24H,6-16H2,1-5H3 |
InChI Key |
DIJSNLWDSZSOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=CC(C(CCCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)
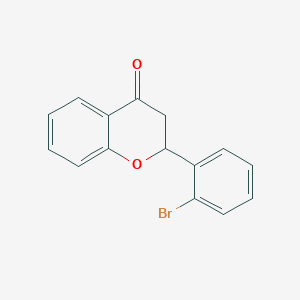
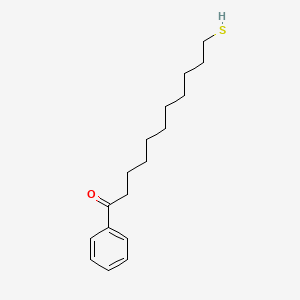
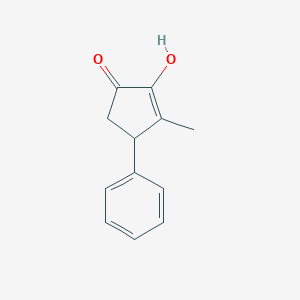
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)
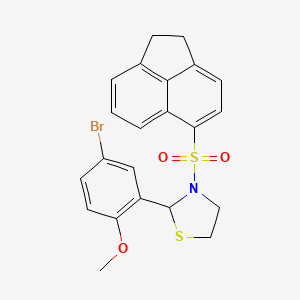
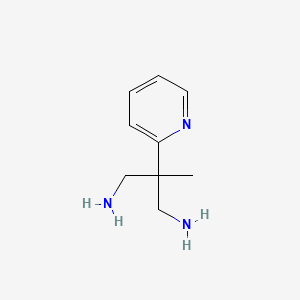
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
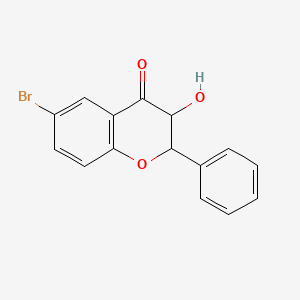
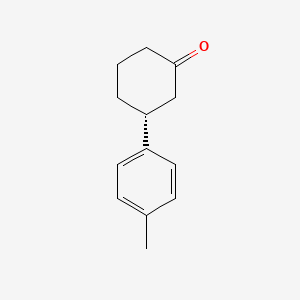
![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
